molecular formula C20H18O4 B11155539 7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11155539
M. Wt: 322.4 g/mol
InChI Key: VBIGMIPVNCPKTE-UHFFFAOYSA-N
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Description

7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methyl group at the 7th position, a phenyl group at the 4th position, and a 3-oxobutan-2-yloxy group at the 5th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Claisen-Schmidt condensation reaction.

    Substitution Reactions: The chromen-2-one core is then subjected to substitution reactions to introduce the methyl, phenyl, and 3-oxobutan-2-yloxy groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using appropriate reagents and catalysts.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions, with the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as column chromatography and recrystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or chromen-2-one core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include substituted chromen-2-ones, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
  • 4-Ethyl-7-methyl-5-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one
  • 7-Methyl-5-[(3-oxobutan-2-yl)oxy]-4-propyl-2H-chromen-2-one

Uniqueness

7-methyl-5-[(3-oxobutan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

7-methyl-5-(3-oxobutan-2-yloxy)-4-phenylchromen-2-one

InChI

InChI=1S/C20H18O4/c1-12-9-17(23-14(3)13(2)21)20-16(15-7-5-4-6-8-15)11-19(22)24-18(20)10-12/h4-11,14H,1-3H3

InChI Key

VBIGMIPVNCPKTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC(C)C(=O)C

Origin of Product

United States

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